molecular formula C11H15N3O5 B1668133 Butyric acid, 2-ethyl-4-hydroxy-, (5-nitrofurfurylidene)hydrazide CAS No. 91338-37-3

Butyric acid, 2-ethyl-4-hydroxy-, (5-nitrofurfurylidene)hydrazide

Cat. No. B1668133
CAS RN: 91338-37-3
M. Wt: 269.25 g/mol
InChI Key: KVMJVWQQKSJBBE-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyric acid, 2-ethyl-4-hydroxy-, (5-nitrofurfurylidene)hydrazide is a bioactive chemical.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Butyric acid derivatives, similar to the one , have been utilized in the synthesis of various compounds. For instance, R-2-hydroxy-4-phenyl ethyl butyrate, a derivative, serves as an intermediate in creating angiotension converting enzyme inhibitors. This demonstrates the potential of butyric acid derivatives in medicinal chemistry (Li, 2003).

Antimicrobial Activity

  • Derivatives of butyric acid have shown significant antimicrobial properties. β-N-(4-methoxybenzoyl)- and β-N-(3-nitrobenzoyl)hydrazides of 4-aryl-2-hydroxy-4-oxo-2- butenoic acids, which are structurally similar, have demonstrated effective antibacterial activities (Zvereva et al., 2005). Another study found that 3-[(2-Hydroxyphenyl)amino]butanoic and related derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against various bacterial and fungal strains (Mickevičienė et al., 2015).

Synthesis Complexity and Unexpected Reactions

  • The synthesis of butyric acid derivatives can sometimes result in unexpected reactions. For example, attempts to synthesize certain butyric acid derivatives led to unexpected C–S bond cleavage, producing different compounds than anticipated. This highlights the complexity and unpredictability in the synthesis of such compounds (Nordin et al., 2016).

Antioxidant Properties

  • Some butyric acid derivatives have been explored for their antioxidant properties. A study on pyrrole-based hydrazide-hydrazones found significant radical scavenging properties, suggesting potential use in developing novel antioxidant agents (Mateev et al., 2022).

properties

CAS RN

91338-37-3

Product Name

Butyric acid, 2-ethyl-4-hydroxy-, (5-nitrofurfurylidene)hydrazide

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

2-ethyl-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]butanamide

InChI

InChI=1S/C11H15N3O5/c1-2-8(5-6-15)11(16)13-12-7-9-3-4-10(19-9)14(17)18/h3-4,7-8,15H,2,5-6H2,1H3,(H,13,16)/b12-7+

InChI Key

KVMJVWQQKSJBBE-KPKJPENVSA-N

Isomeric SMILES

CCC(CCO)C(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-]

SMILES

CCC(CCO)C(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CCC(CCO)C(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butyric acid, 2-ethyl-4-hydroxy-, (5-nitrofurfurylidene)hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyric acid, 2-ethyl-4-hydroxy-, (5-nitrofurfurylidene)hydrazide
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